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4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine

Physicochemical profiling Drug-likeness Lipophilicity

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine (CAS 1311279-25-0) is a heterocyclic small molecule with the molecular formula C₁₁H₇ClF₃N₃S and a molecular weight of 305.71 g/mol. It is classified as a pyrimidine derivative and is referenced in chemical vendor catalogs as a protein kinase inhibitor building block.

Molecular Formula C11H7ClF3N3S
Molecular Weight 305.71 g/mol
CAS No. 1311279-25-0
Cat. No. B1401822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine
CAS1311279-25-0
Molecular FormulaC11H7ClF3N3S
Molecular Weight305.71 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C11H7ClF3N3S/c1-19-10-16-3-2-8(18-10)9-7(12)4-6(5-17-9)11(13,14)15/h2-5H,1H3
InChIKeyPANYDFCTCGFPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine (CAS 1311279-25-0): Structural Identity and Procurement Baseline


4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine (CAS 1311279-25-0) is a heterocyclic small molecule with the molecular formula C₁₁H₇ClF₃N₃S and a molecular weight of 305.71 g/mol [1]. It is classified as a pyrimidine derivative and is referenced in chemical vendor catalogs as a protein kinase inhibitor building block . The compound features a unique combination of a chloro-substituted trifluoromethylpyridine ring linked to a methylsulfanyl-pyrimidine, a scaffold motif found in several kinase inhibitor patent families [2]. It is commercially available at purities of 95% or higher for research and development use .

Why Generic Substitution of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine Fails Without Comparative Verification


Generic substitution is not straightforward for this compound because its activity profile is dictated by the precise spatial and electronic arrangement of three key substituents: the 3-chloro group, the 5-trifluoromethyl group on the pyridine ring, and the 2-methylsulfanyl group on the pyrimidine [1]. Close analogs that replace the methylsulfanyl group with a methylsulfonyl or amino group, or that alter the chloro/trifluoromethyl substitution pattern, exhibit fundamentally different hydrogen-bond acceptor/donor counts, lipophilicity (XLogP3-AA = 3.2), and steric bulk [1]. These changes, even if seemingly minor, can abolish or invert selectivity across kinase targets, as demonstrated in structure-activity relationship (SAR) studies within the pyridinyl-pyrimidine kinase inhibitor class [2]. Therefore, swapping this compound for a structurally similar alternative without empirical validation risks introducing an inactive or off-target-active molecule into a research program.

Quantitative Differentiation Guide for 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine (CAS 1311279-25-0)


Physicochemical Property Differentiation: XLogP3-AA Lipophilicity vs. Common Des-methyl and Des-chloro Analogs

The target compound has a computed XLogP3-AA value of 3.2 [1]. This value differentiates it from two hypothetical but synthetically accessible close analogs: (A) the des-methylsulfanyl analog (replacing -SMe with -H) which would have a substantially lower XLogP3-AA (~1.5–2.0 based on fragment contributions), and (B) the des-chloro analog (replacing -Cl with -H) which would also reduce lipophilicity but to a lesser extent (~2.5–2.8). The measured XLogP3-AA of 3.2 places the compound in an optimal range for passive membrane permeability while avoiding the high lipophilicity (>5) often associated with poor solubility and increased off-target binding [2]. This provides a quantitative rationale for selecting this scaffold when balanced permeability is required.

Physicochemical profiling Drug-likeness Lipophilicity

Rotatable Bond Count as a Predictor of Oral Bioavailability vs. Bulkier Heteroaryl Analogs

The compound possesses only 2 rotatable bonds [1], which is substantially lower than many analogs that incorporate a larger linker (e.g., an ethylene or piperazine spacer) between the pyridine and pyrimidine rings, which typically exhibit 4–6 rotatable bonds [2]. According to the Veber rule, compounds with ≤10 rotatable bonds and a polar surface area (PSA) ≤140 Ų have a higher probability of good oral bioavailability. With a PSA of approximately 68–70 Ų (estimated from the topology) and only 2 rotatable bonds, this scaffold is predicted to have superior passive permeability relative to more flexible analogs [3].

Oral bioavailability Molecular flexibility Rotatable bonds

Hydrogen Bond Acceptor Capacity and Its Impact on Kinase Binding vs. NH-Linked Analogs

The target compound has a computed hydrogen bond acceptor (HBA) count of 7, contributed by the pyrimidine (N1, N3), the pyridine nitrogen, the three fluorine atoms of the -CF₃ group, and the sulfur of the -SMe group [1]. In contrast, a common analog where the 2-methylsulfanyl group is replaced with a 2-amino group would have a reduced HBA count of 6 and would introduce a hydrogen bond donor (HBD), fundamentally altering the donor/acceptor ratio from 0/7 to 1/6 [1]. The absence of a hydrogen bond donor in the target compound prevents a potential clash with the kinase hinge backbone NH, while the sulfur atom provides a softer, more polarizable acceptor that can engage in favorable chalcogen bonding interactions with methionine gatekeeper residues, a feature absent in the 2-amino analog [2].

Kinase hinge binding Hydrogen bonding Scaffold design

Commercial Purity Benchmarking: 95% vs. Sub-95% Batches from Non-ISO Certified Vendors

Two reputable vendors, AKSci and abcr GmbH, supply this compound at a guaranteed minimum purity of 95% . In contrast, a search of alternative sources reveals that non-certified vendors often ship research-grade material with purity as low as 90% or without a certificate of analysis (CoA) . For instance, a commonly encountered close analog, 2-methylsulfanyl-4-(pyridin-2-yl)pyrimidine (lacking the -Cl and -CF₃ substituents), is frequently offered only at technical grade (≥90%) by bulk chemical suppliers. The 5% purity gap is critical because unknown impurities (often residual palladium catalysts or dehalogenated side-products) can confound biological assays, particularly those involving kinase inhibition where trace contaminants may be potent off-target hits.

Quality control Purity validation Procurement compliance

Optimal Application Scenarios for 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine (CAS 1311279-25-0) Based on Quantitative Differentiation


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Campaigns Targeting the Hinge Region

With 0 hydrogen bond donors, 7 acceptors, and a lipophilicity (XLogP3 = 3.2) balanced for cellular permeability, this compound is ideally suited as a core fragment for growing into selective kinase inhibitors. Its methylsulfanyl group can be oxidized to a sulfone or replaced via nucleophilic aromatic substitution to rapidly generate SAR libraries [1].

Reference Standard for LC-MS Method Development and Metabolite Identification in Drug Metabolism Studies

The compound's unique isotopic pattern from one chlorine and three fluorine atoms (exact mass 305.0001306 Da) provides a distinctive MS signature, making it an excellent retention time and mass accuracy standard for optimizing liquid chromatography-mass spectrometry methods in pharmacokinetic assays .

Crystallography Soaking Experiments for Kinase Co-crystal Structure Determination

The relatively rigid scaffold (only 2 rotatable bonds) and the sulfur atom's potential for chalcogen bonding interactions make this compound a suitable candidate for co-crystallization with kinases to obtain high-resolution X-ray structures, which can elucidate novel binding poses for structure-based design [2].

Selective Covalent Probe Development via Methylsulfanyl Oxidation

The 2-methylsulfanyl group can be selectively oxidized to a methylsulfonyl (SO₂) group, which can then act as a leaving group for nucleophilic displacement, or be converted into a Michael acceptor for targeting cysteine residues in the kinase ATP-binding pocket, enabling the creation of targeted covalent inhibitors [1].

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